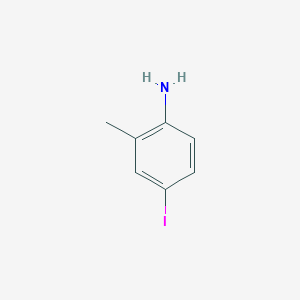

4-Iodo-2-methylaniline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-iodo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKLFAQCHHCZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157270 | |

| Record name | 4-Iodo-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13194-68-8 | |

| Record name | 4-Iodo-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13194-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-o-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013194688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13194-68-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodo-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Iodo-o-toluidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H7S58H7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Iodo 2 Methylaniline

Traditional and Established Synthetic Pathways

The foundational methods for synthesizing 4-Iodo-2-methylaniline rely on well-established, multi-step transformations that have been cornerstones of aromatic chemistry for decades.

Iodination of 2-Methylaniline via Diazonium Salt Formation

One of the most reliable and classic methods for introducing an iodine atom onto an aromatic ring is through the Sandmeyer reaction. organic-chemistry.orgwikipedia.org This pathway involves the conversion of the amino group of 2-methylaniline (o-toluidine) into a diazonium salt, which is then displaced by an iodide ion.

The process begins with the diazotization of 2-methylaniline, typically by treating it with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as sulfuric acid, at low temperatures (usually 0–5 °C) to form the unstable 2-methylbenzenediazonium salt. nrochemistry.com Subsequently, an aqueous solution of potassium iodide (KI) is added to this in situ-generated diazonium salt. nrochemistry.com The diazonium group is an excellent leaving group, and its displacement by the iodide ion proceeds readily, yielding this compound with the loss of nitrogen gas. wikipedia.orgbyjus.com Notably, unlike the Sandmeyer reactions for chlorination or bromination, the iodination step does not require a copper(I) salt catalyst. organic-chemistry.orgstackexchange.com

| Starting Material | Key Reagents | Typical Conditions | Product |

|---|---|---|---|

| 2-Methylaniline | 1. NaNO₂ / H₂SO₄ 2. KI | Diazotization: 0-5°C Iodination: Room Temp | This compound |

Reduction and Subsequent Iodination from Nitroaniline Precursors

An alternative traditional pathway begins with a nitrated precursor, such as 4-methyl-2-nitroaniline (B134579). patsnap.com This multi-step approach leverages the directing effects of the nitro and methyl groups and the reactivity of the resulting aniline (B41778).

The first step is the reduction of the nitro group in 4-methyl-2-nitroaniline to an amino group. This transformation is a fundamental process in organic synthesis and can be achieved using various reducing agents, such as metals (e.g., tin, iron, or zinc) in acidic media or through catalytic hydrogenation. nsf.gov More modern and efficient methods, such as the use of gallium metal assisted by ultrasound, can also accomplish this reduction under aerobic conditions. nsf.gov

Once the nitro group is converted to a primary amine, the resulting 2-methyl-4-aminoaniline (a diamine) would be highly activated. However, a more controlled approach starts with a precursor like 2-methyl-4-bromoaniline. Here, a Finkelstein-type reaction can be employed where the bromo-substituent is exchanged for an iodo-substituent using sodium iodide and a copper(I) iodide catalyst. chemicalbook.com

Modern and Optimized Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more direct, efficient, and selective methods for iodination, minimizing the need for multi-step procedures or harsh conditions.

Direct Electrophilic Aromatic Iodination Approaches

Direct iodination of 2-methylaniline is an attractive strategy as it reduces the number of synthetic steps. The amino and methyl groups are both activating, ortho-, para-directing groups. Since the ortho positions to the amino group are sterically hindered by the adjacent methyl group and the other ortho position, electrophilic attack is favored at the para position.

Modern iodinating reagents are employed to achieve high regioselectivity and yield. N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of electron-rich aromatic compounds. nih.gov The reaction is often performed in a solvent like acetonitrile (B52724), and the addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can significantly increase the reaction rate. diva-portal.org For some substrates, using pure TFA as the solvent provides a time-efficient method for mono-iodination at room temperature. diva-portal.org

| Reagent System | Typical Solvent | Key Advantages |

|---|---|---|

| N-Iodosuccinimide (NIS) / Acid Catalyst | Acetonitrile or Trifluoroacetic Acid | High efficiency, mild conditions for activated rings. diva-portal.org |

| Pyridine-Iodine Monochloride (PyICl) | Methanol | Mild, near-neutral conditions, no acid required. tcichemicals.comresearchgate.net |

Pyridine-Iodine Mediated Iodination Techniques

Pyridine-iodine complexes serve as mild and effective electrophilic iodinating agents. tcichemicals.comtcichemicals.com Pyridine-Iodine Monochloride (PyICl) is a stable, solid reagent that is easy to handle and offers excellent reactivity for the iodination of aromatic amines. tcichemicals.comresearchgate.net

The reaction is typically carried out by refluxing the aromatic amine with PyICl in a solvent like methanol. researchgate.net This method is advantageous because it proceeds under near-neutral conditions, avoiding the use of strong acids that are often required for other electrophilic iodination reagents. tcichemicals.comtcichemicals.com The mildness of the conditions, coupled with short reaction times and high yields, makes PyICl an attractive modern alternative for synthesizing iodoanilines. researchgate.net

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of aryl iodides, including this compound, more environmentally benign and sustainable. acs.orgresearchgate.net

Several strategies align with these principles:

Solvent-Free and Safer Solvent Reactions: Traditional syntheses often use hazardous organic solvents. Green approaches prioritize the use of water or implement solvent-free conditions. asianpubs.org For instance, a one-pot diazotization-iodination of aromatic amines can be performed by grinding the reactants (amine, sodium nitrite, silica (B1680970) sulfuric acid, and potassium iodide) at room temperature, completely avoiding bulk solvents. thieme-connect.de

Energy Efficiency: The use of alternative energy sources can reduce reaction times and energy consumption. Ultrasound-assisted synthesis is a notable example, where cavitation effects can significantly enhance reaction rates, as seen in the reduction of nitroaromatics or in direct iodination protocols. nsf.govnih.govnih.gov Photo-induced reactions, which can proceed at room temperature without metal catalysts, also represent a greener pathway. mcgill.ca

Use of Recyclable Catalysts and Reagents: To minimize waste, solid-supported reagents or catalysts that can be easily recovered and reused are preferred. In the Sandmeyer reaction, a sulfonic acid-based cation-exchange resin can be used as a recyclable, non-corrosive proton source in water, simplifying the workup and improving the environmental profile of the process. researchgate.net

Atom Economy: Direct C-H iodination methods generally offer better atom economy than multi-step pathways like the Sandmeyer reaction, which generates stoichiometric byproducts from the diazotization step. Methods that use catalysts to activate molecular iodine with a green oxidant (e.g., hydrogen peroxide or even air) are particularly beneficial. nih.gov Electrochemical methods, which use electrons as the primary "reagent" to generate the iodinating species in situ from simple iodide salts, represent a promising green alternative that avoids the need for chemical oxidants altogether. mdpi.com

Chemical Reactivity and Mechanistic Studies of 4 Iodo 2 Methylaniline

Reactivity of the Amine Functional Group

The reactivity of 4-iodo-2-methylaniline is significantly influenced by its amino (-NH2) group. This functional group imparts basic properties to the molecule and is susceptible to oxidation.

The lone pair of electrons on the nitrogen atom of the primary amine group makes this compound a weak base. It can accept a proton (H+) from an acid to form the corresponding anilinium salt, 4-iodo-2-methylanilinium. The position of this equilibrium is dependent on the pH of the solution.

The basicity of the aniline (B41778) core is modulated by the electronic effects of the substituents on the aromatic ring. The methyl group (-CH3) at position 2 is an electron-donating group, which increases the electron density on the nitrogen atom, thereby increasing its basicity compared to aniline. Conversely, the iodine atom at position 4 is an electron-withdrawing group through its inductive effect, which tends to decrease the basicity. The net effect of these opposing influences determines the final pKa of the conjugate acid. In the crystal structure, molecules of this compound are linked by intermolecular N—H⋯N hydrogen bonds, which is indicative of the amine group's ability to participate in hydrogen bonding as both a donor and acceptor. nih.gov

Table 1: Comparison of Conjugate Acid pKa Values

| Compound | pKa of Conjugate Acid | Effect of Substituent(s) |

|---|---|---|

| Aniline | 4.6 | Reference compound |

| o-Toluidine (2-methylaniline) | 4.4 | Electron-donating -CH3 increases basicity (lowers pKa slightly) |

| p-Iodoaniline | 3.8 | Electron-withdrawing -I decreases basicity (lowers pKa) |

Note: Data is illustrative of substituent effects.

The amino group of anilines can undergo oxidation through various pathways, often involving the removal of electrons from the nitrogen atom. The electrochemical oxidation of aniline derivatives typically begins with a one-electron oxidation to form a radical cation. mdpi.com This highly reactive intermediate can then undergo further reactions, such as deprotonation, to yield a radical at the nitrogen or at a carbon atom connected to the nitrogen. mdpi.com

For substituted anilines like 4-methyl aniline, reaction with hydroxyl radicals (a key atmospheric oxidant) can proceed via hydrogen abstraction from the -NH2 group or through the addition of the radical to the aromatic ring. mdpi.com In the case of this compound, similar pathways are expected. The oxidation can lead to the formation of complex products, including dimeric and polymeric structures, depending on the reaction conditions and the oxidizing agent employed.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive of the carbon-halogen bonds and serves as a key site for synthetic transformations, particularly in nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). chemistrysteps.comlibretexts.org this compound lacks such strong activating groups, making it relatively unreactive towards traditional SNAr reactions with common nucleophiles.

However, the compound can be synthesized via a copper-catalyzed SNAr reaction known as the aromatic Finkelstein reaction. In this process, the bromo-analogue, 2-methyl-4-bromoaniline, is heated with sodium iodide (NaI) and a copper(I) iodide (CuI) catalyst to exchange the bromide for an iodide. chemicalbook.com This demonstrates that under catalytic conditions, the aryl halide can be substituted.

Table 2: Conditions for Aromatic Finkelstein Reaction

| Reactant | Reagents | Catalyst System | Solvent | Temperature | Time | Yield | Reference |

|---|

The aryl iodide group in this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. beilstein-journals.org The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is one of the most widely used of these transformations. nih.govmdpi.com

The C-I bond readily undergoes oxidative addition to a Palladium(0) complex, initiating the catalytic cycle. mdpi.com A key advantage is that these reactions are often tolerant of various functional groups, and research on similar substrates like ortho-bromoanilines has shown that the coupling can be performed efficiently without needing to protect the free amine group. nih.gov A variety of palladium catalysts, bases, and solvents can be employed to achieve high yields of the desired biaryl products. beilstein-journals.org

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst | Base | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|

| Pd(PPh3)4 | K3PO4 | Toluene/Water | 90 °C | Standard conditions for various boronic acids | mdpi.com |

| 4-AAP–Pd(II) complex | K2CO3 | Ethanol | Room Temp. | Mild conditions, performed in open air | beilstein-journals.org |

Reactivity of the Methyl Group

Electrophilic Aromatic Substitution Regioselectivity and Directing Effects

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is determined by the directing effects of the three substituents on the benzene (B151609) ring: the amino (-NH₂), methyl (-CH₃), and iodo (-I) groups. These groups influence the position of an incoming electrophile by either donating or withdrawing electron density from the aromatic ring, thereby activating or deactivating it towards substitution.

The amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring by resonance. mdpi.comlumenlearning.com The methyl group is a weakly activating group and also an ortho, para-director through an inductive effect. wikipedia.orgmasterorganicchemistry.com Conversely, the iodo group is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because of the electron-donating resonance effect of its lone pairs. libretexts.org

When multiple substituents are present, the directing effect of the most powerful activating group generally governs the regioselectivity. In the case of this compound, the amino group is the strongest activating group and will therefore be the primary director of electrophilic substitution.

The available positions for substitution on the this compound ring are C3, C5, and C6.

Position C3: ortho to the methyl group and meta to both the amino and iodo groups.

Position C5: para to the methyl group, ortho to the iodo group, and meta to the amino group.

Position C6: ortho to the amino group and meta to both the methyl and iodo groups.

Given the strong directing effect of the amino group to its ortho and para positions, substitution is most likely to occur at position C6 (ortho to -NH₂) and the position para to the amino group, which is already occupied by the iodo substituent. Therefore, the primary site of electrophilic attack is predicted to be the C6 position. Substitution at C5 is also possible, being ortho to the iodo group and para to the methyl group, but is less favored due to being meta to the strongly activating amino group. Steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at C3.

Directing Effects of Substituents in this compound

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Amino (-NH₂) | 1 | Strongly Activating | ortho, para |

| Methyl (-CH₃) | 2 | Weakly Activating | ortho, para |

| Iodo (-I) | 4 | Deactivating | ortho, para |

Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Influence of -NH₂ Group | Influence of -CH₃ Group | Influence of -I Group | Overall Predicted Favorability |

| C3 | meta (unfavored) | ortho (favored) | meta (unfavored) | Less Favorable |

| C5 | meta (unfavored) | para (favored) | ortho (favored) | Moderately Favorable |

| C6 | ortho (favored) | meta (unfavored) | meta (unfavored) | Most Favorable |

Applications of 4 Iodo 2 Methylaniline in Complex Organic Synthesis

Role as a Precursor in Pharmaceutical Development

In the pharmaceutical sector, 4-Iodo-2-methylaniline is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). The presence of the iodo group allows for a range of coupling reactions, while the amine functionality provides a site for further molecular elaboration, enabling the construction of complex therapeutic agents.

While direct synthesis of antibacterial agents from this compound is not extensively documented in publicly available research, its potential as a precursor can be inferred from the synthesis of related compounds with known antibacterial properties. For instance, quinazolinone derivatives, a class of compounds known for their broad spectrum of biological activities including antibacterial effects, can be synthesized from anthranilic acid precursors. One such derivative, 3-amino-6-iodo-2-methylquinazolin-4(3H)-one, has been synthesized and has demonstrated promising antibacterial activity against various bacterial strains. The synthesis of this class of compounds often starts from substituted anilines, suggesting a plausible synthetic pathway from this compound to novel antibacterial agents.

Table 1: Potential Antibacterial Agent Synthesis

| Precursor | Intermediate | Final Compound Class | Potential Activity |

|---|

The synthesis of various heterocyclic compounds with potential therapeutic applications often utilizes substituted anilines as foundational scaffolds. Research into quinoline (B57606) and quinazolinone derivatives has revealed their significant potential as both anti-cancer and anticonvulsant agents. nih.govchemicalbook.comicm.edu.plijcce.ac.iruran.ua The core structure of these molecules can be systematically modified to optimize their pharmacological activity, and this compound represents a valuable starting point for such synthetic endeavors.

Similarly, the quest for new anticonvulsant drugs has led to the investigation of a wide range of chemical structures. mdpi.comresearchgate.netbiointerfaceresearch.com Derivatives of quinazolinones have been evaluated for their anticonvulsant properties. The synthesis of these compounds often involves the cyclization of substituted anthranilic acids, which can be derived from the corresponding anilines. This provides a prospective route for the utilization of this compound in the development of new central nervous system agents.

Building Block for Agrochemicals

The utility of this compound extends to the agrochemical industry, where it serves as an essential intermediate in the production of pesticides and herbicides. chemimpex.comchemimpex.com The introduction of the substituted aniline (B41778) moiety into a larger molecule can confer specific biological activities that are beneficial for crop protection. While specific, publicly documented examples of agrochemicals synthesized directly from this compound are scarce, the general importance of aniline derivatives in this sector is well-established.

Intermediate in the Production of Dyes

The historical and ongoing importance of aniline derivatives in the dye industry is significant. These compounds are fundamental to the synthesis of a vast array of synthetic colorants.

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest and most versatile class of synthetic dyes. jchemrev.comunb.capsiberg.comekb.egnih.gov The synthesis of azo dyes is a two-step process that begins with the diazotization of a primary aromatic amine, such as this compound. In this reaction, the amine is treated with a source of nitrous acid to form a diazonium salt. This highly reactive intermediate is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form the final azo dye. The specific substituents on both the diazonium salt and the coupling component determine the final color of the dye, allowing for the creation of a wide spectrum of hues. unb.ca

Table 2: General Synthesis of Azo Dyes from this compound

| Step | Reactants | Product |

|---|---|---|

| 1. Diazotization | This compound, Nitrous Acid | 4-Iodo-2-methylbenzenediazonium salt |

Construction of High-Performance Materials and Specialty Chemicals

The unique electronic and structural properties of this compound make it a valuable monomer and intermediate in the field of materials science. It is utilized in the synthesis of specialty polymers and other high-performance materials where specific thermal and conductive properties are desired. nih.gov

One notable application is in the synthesis of conductive polymers. Polyaniline and its derivatives are a class of polymers that can be rendered electrically conductive through doping. nih.govmetu.edu.trnih.gov The inclusion of substituted anilines like this compound into the polymer chain can be used to tune the final properties of the material, such as its solubility, processability, and conductivity. The synthesis of these polymers typically involves the oxidative polymerization of the aniline monomers. nih.gov

Furthermore, this compound is employed in the formulation of specialty polymers and resins to enhance properties like thermal stability. The rigid aromatic structure and the presence of the heavy iodine atom can contribute to a more robust polymer matrix that is resistant to degradation at elevated temperatures. This makes it a useful component in materials designed for demanding applications where heat resistance is critical. The compound can also be a precursor in the field of organometallic chemistry, where it can be used to synthesize complexes with various metals. nih.govwikipedia.org

Application in Aromatic Conductive Polymers

This compound is a valuable monomer for the synthesis of aromatic conductive polymers. While direct polymerization studies of this specific compound are not extensively detailed, its structure is analogous to other substituted anilines that undergo well-documented polymerization processes. The primary method for creating conductive polyanilines is through oxidative polymerization, which can be achieved either chemically or electrochemically.

In this process, the aniline monomer is oxidized to form a radical cation, which then couples with other monomers to build the polymer chain. The presence of the methyl group on the aniline ring increases the polymer's solubility in organic solvents compared to unsubstituted polyaniline, a significant advantage for material processing. The iodo-substituent, being a halogen, influences the electronic properties of the monomer and the resulting polymer. Electrochemical studies on para-substituted haloanilines have shown that the nature of the halogen affects the oxidation potential and the properties of the final polymer film. The iodine atom can also serve as a site for post-polymerization modification via cross-coupling reactions, allowing for the fine-tuning of the polymer's electronic and physical properties.

Table 1: Polymerization Methods for Substituted Anilines

| Polymerization Method | Description | Key Features |

|---|---|---|

| Chemical Oxidative Polymerization | Monomers are oxidized using chemical oxidants like ammonium (B1175870) persulfate (APS) in an acidic medium. | Scalable, suitable for bulk synthesis. Polymer properties depend on oxidant, dopant, and reaction conditions. |

| Electrochemical Polymerization | Polymer film is grown directly on an electrode surface by applying an electric potential to a solution of the monomer. | Offers precise control over film thickness and morphology. Allows for in-situ characterization. |

Formulation of Functionalized Anilines for Material Science

The dual functionality of this compound, possessing both a nucleophilic amino group and a reactive carbon-iodine bond, makes it an ideal platform for creating a diverse array of functionalized anilines for material science. The amino group can be readily acylated, alkylated, or used as a directing group in electrophilic aromatic substitution. Simultaneously, the aryl iodide moiety is a premier functional group for transition-metal-catalyzed cross-coupling reactions.

This versatility allows for the strategic introduction of various molecular fragments to build molecules with tailored properties. For example, the iodo group can be converted into other functional groups such as boronic esters, alkynes, or aryl groups through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig coupling. These transformations are fundamental in the synthesis of materials for optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, where precise control over the molecular structure is crucial for performance. The resulting complex anilines can then be used as monomers for polymers, building blocks for dendrimers, or core structures for functional dyes.

Scaffold for the Synthesis of Complex Heterocyclic Systems

The structural framework of this compound is particularly well-suited for the construction of complex heterocyclic systems, which are core components of many pharmaceuticals, agrochemicals, and functional materials.

Carbazole (B46965) and Benzoxazinone Construction

This compound is an effective precursor for the synthesis of substituted carbazoles. An efficient, one-pot, two-step procedure involves the initial N-arylation of an o-iodoaniline with a silylaryl triflate, followed by an intramolecular palladium-catalyzed cyclization. In a specific example employing 2-iodo-4-methylaniline, a close isomer demonstrating the same chemical principles, the desired carbazole product was obtained in a 68% yield. This strategy highlights the utility of the iodo- and amino- groups in a concerted fashion to build the fused ring system of carbazoles.

For the construction of benzoxazinones, o-iodoanilines are common starting materials. A highly efficient method involves the heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides. Although a direct synthesis from this compound is not explicitly detailed, a plausible route would involve the acylation of the amino group, followed by an intramolecular carbonylative cyclization reaction. This pathway is supported by literature on the synthesis of related structures, such as 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one, which starts from 2-amino-5-iodobenzoic acid.

Synthesis of Tetrahydroquinoline and Dihydroquinoline Derivatives

The aniline moiety of this compound serves as a foundational component for building the quinoline ring system. Classic methods like the Doebner-von Miller reaction, which reacts anilines with α,β-unsaturated carbonyl compounds, can be employed. In this reaction, this compound would react to form an 7-iodo-5-methyl substituted quinoline derivative. Another powerful method is the Friedländer synthesis, where a 2-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group.

Once the aromatic quinoline core is synthesized, it can be subsequently reduced to the corresponding dihydroquinoline or tetrahydroquinoline derivatives. Tetrahydroquinolines are typically produced by the catalytic hydrogenation of quinolines. These reduction methods provide access to the saturated and partially saturated heterocyclic scaffolds that are prevalent in many biologically active molecules.

Table 2: Classic Quinoline Syntheses Applicable to this compound

| Reaction Name | Reactants | Product Type |

|---|---|---|

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Substituted Quinoline |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Methylene ketone | Substituted Quinoline |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Quinoline |

Preparation of Spirosilabifluorene Derivatives

While direct literature explicitly detailing the use of this compound for the synthesis of spirosilabifluorene derivatives is scarce, its potential as a precursor can be inferred from general synthetic strategies. The construction of fluorene (B118485) and spirobifluorene cores often involves the formation of diarylamines as key intermediates. This compound can be readily converted into a diarylamine via transition-metal-catalyzed N-arylation reactions (e.g., Buchwald-Hartwig amination). The resulting diarylamine can then undergo intramolecular cyclization reactions to form the fluorene skeleton. The synthesis of fluorenes from amino-containing biaryls has been demonstrated, providing a pathway that could be adapted for these more complex spirocyclic systems.

Precursor for Boronic Acids and Quinoline Derivatives

The carbon-iodine bond in this compound is a highly valuable synthetic handle, particularly for the preparation of organoboron compounds and for facilitating the construction of quinoline derivatives through modern coupling strategies.

The conversion of aryl iodides to aryl boronic acids or their esters is a robust and widely used transformation in organic synthesis. The Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), is a premier method for this purpose. Applying this reaction to this compound would yield (4-amino-3-methylphenyl)boronic acid or its pinacol (B44631) ester. This boronic acid derivative is a versatile building block in its own right, readily participating in Suzuki-Miyaura cross-coupling reactions to form biaryl structures.

Table 3: Miyaura Borylation of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

Furthermore, the iodo-substituted aniline is a precursor for quinoline derivatives via palladium-catalyzed coupling reactions. For instance, the coupling of 2-iodoanilines with terminal acetylenes under a carbon monoxide atmosphere is a known method for synthesizing quinolin-4-ones. This approach offers an alternative to the classic condensation reactions and expands the range of accessible quinoline structures starting from this compound.

Spectroscopic and Structural Elucidation of 4 Iodo 2 Methylaniline and Derivatives

Vibrational Spectroscopy Methodologies

The primary functional groups in 4-Iodo-2-methylaniline are the amino group (-NH₂), the methyl group (-CH₃), the aromatic ring, and the carbon-iodine bond (C-I). The expected vibrational modes are as follows:

N-H Stretching: Primary aromatic amines typically exhibit two distinct bands in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the amino group.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl group will likely be observed in the 3000-2850 cm⁻¹ range.

N-H Bending: The in-plane bending (scissoring) vibration of the -NH₂ group is anticipated to produce a medium to strong absorption band in the range of 1650-1580 cm⁻¹.

C=C Stretching: The aromatic ring will give rise to characteristic C=C stretching vibrations, typically appearing as a series of bands in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected to be in the range of 1340-1250 cm⁻¹.

C-I Stretching: The carbon-iodine bond stretching vibration is expected to be found in the far-infrared region, typically below 600 cm⁻¹, due to the heavy iodine atom.

The table below summarizes the expected FTIR vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Methyl (-CH₃) | C-H Stretch | 3000 - 2850 |

| Aromatic C-N | C-N Stretch | 1340 - 1250 |

| Iodo (C-I) | C-I Stretch | < 600 |

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FTIR spectroscopy to analyze solid or liquid samples directly without extensive preparation. The resulting ATR-IR spectrum is generally comparable to a traditional transmission FTIR spectrum. Therefore, the analysis and expected peak positions for this compound using ATR-IR would be consistent with those outlined in the FTIR analysis section. The primary difference would be in the relative intensities of the absorption bands, as the penetration depth of the evanescent wave in ATR is wavelength-dependent.

Electronic Spectroscopy Approaches

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the benzene (B151609) ring. For aniline (B41778), these transitions typically result in two absorption bands: a strong primary band (E2-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen atom of the amino group to an antibonding π* orbital of the aromatic ring. These are generally weaker in intensity compared to π → π* transitions.

The presence of the methyl and iodo substituents on the benzene ring will influence the position and intensity of these absorption bands. The methyl group is an auxochrome with an electron-donating effect, which typically causes a bathochromic (red) shift to longer wavelengths. The iodine atom, being a halogen, has both an electron-withdrawing inductive effect and an electron-donating mesomeric effect, which can lead to more complex shifts in the absorption maxima.

The expected UV-Vis absorption data for this compound is summarized in the table below.

| Transition Type | Expected Wavelength (λmax) | Chromophore |

| π → π* (E2-band) | ~240-250 nm | Substituted Benzene Ring |

| π → π* (B-band) | ~290-300 nm | Substituted Benzene Ring |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

While a detailed experimental mass spectrum with fragmentation analysis for this compound is not available, the molecular ion peak and potential fragmentation pathways can be predicted. The molecular weight of this compound (C₇H₈IN) is 233.05 g/mol . Therefore, the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z value of approximately 233.

The fragmentation of the molecular ion would likely involve the loss of various neutral fragments. Some plausible fragmentation pathways include:

Loss of a hydrogen atom: [M-H]⁺ at m/z 232.

Loss of a methyl radical: [M-CH₃]⁺ at m/z 218.

Loss of an amino group: [M-NH₂]⁺ at m/z 217.

Loss of iodine: [M-I]⁺ at m/z 106. This would be a significant fragmentation pathway due to the relative weakness of the C-I bond.

Loss of HCN: A common fragmentation pathway for anilines.

The predicted m/z values for some possible adducts and fragments of this compound are presented in the table below.

| Ion/Fragment | Formula | Predicted m/z |

| Molecular Ion [M]⁺ | [C₇H₈IN]⁺ | 233 |

| [M+H]⁺ | [C₇H₉IN]⁺ | 234 |

| [M-H]⁺ | [C₇H₇IN]⁺ | 232 |

| [M-CH₃]⁺ | [C₆H₅IN]⁺ | 218 |

| [M-I]⁺ | [C₇H₈N]⁺ | 106 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules by providing information about the chemical environment of individual atoms.

Although specific experimental ¹H and ¹³C NMR spectra for this compound are not available in the reviewed literature, the expected chemical shifts and splitting patterns can be predicted based on the molecular structure and by comparison with constitutional isomers like 2-iodo-4-methylaniline.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the amino protons, and the methyl protons.

Aromatic Protons: There are three protons on the aromatic ring. Their chemical shifts will be influenced by the electron-donating amino and methyl groups and the electron-withdrawing iodo group. They are expected to appear in the range of 6.5-7.5 ppm. The splitting pattern will depend on the coupling between adjacent protons.

Amino Protons: The two protons of the -NH₂ group will likely appear as a broad singlet in the region of 3.5-4.5 ppm. The chemical shift can be variable and is dependent on the solvent and concentration.

Methyl Protons: The three protons of the -CH₃ group are expected to appear as a singlet in the upfield region, around 2.0-2.5 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

Aromatic Carbons: The six aromatic carbons will resonate in the downfield region, typically between 110 and 150 ppm. The carbon atom attached to the iodine (C-I) is expected to have a significantly shifted signal due to the heavy atom effect. The carbons attached to the amino and methyl groups will also show characteristic shifts.

Methyl Carbon: The carbon of the methyl group will appear in the upfield region, likely between 15 and 25 ppm.

The table below provides a summary of the predicted ¹H and ¹³C NMR data for this compound.

| ¹H NMR | ¹³C NMR | ||

| Proton Type | Predicted Chemical Shift (ppm) | Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 7.5 | Aromatic C-I | ~80-90 |

| Amino-H | 3.5 - 4.5 (broad singlet) | Aromatic C-N | ~140-150 |

| Methyl-H | 2.0 - 2.5 (singlet) | Aromatic C-CH₃ | ~120-130 |

| Aromatic C-H | ~115-140 | ||

| Methyl-C | 15 - 25 |

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed experimental ¹H NMR spectral data for this compound, including specific chemical shifts, coupling constants, and signal multiplicities, were not available in the reviewed literature. A comprehensive analysis would typically involve the characterization of signals corresponding to the distinct protons in the molecule's structure. The spectrum is expected to show signals for the three aromatic protons on the benzene ring, the two protons of the amine (-NH₂) group, and the three protons of the methyl (-CH₃) group. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the positions of the iodo, methyl, and amino substituents.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound has been determined through X-ray crystallography, providing precise insights into its molecular geometry and packing in the crystalline form.

Single crystal X-ray diffraction analysis of this compound (C₇H₈IN) reveals that it crystallizes in an orthorhombic system. nih.gov The determination of its crystal structure was performed at a temperature of 294(2) K. nih.gov Key crystallographic data and parameters from the structure refinement are summarized below. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈IN |

| Molecular Weight (Mr) | 233.04 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 5.5910 (11) |

| b (Å) | 8.9410 (18) |

| c (Å) | 15.674 (3) |

| Volume (V) (ų) | 783.5 (3) |

| Z (Formula units/unit cell) | 4 |

| Data Collection & Refinement | |

| Radiation | Mo Kα |

| Temperature (K) | 294 (2) |

| Reflections collected | 917 |

| Independent reflections | 917 |

| R-factor (R[F² > 2σ(F²)]) | 0.044 |

| Weighted R-factor (wR(F²)) | 0.151 |

| Goodness-of-fit (S) | 1.04 |

The crystal structure of this compound is stabilized by intermolecular hydrogen bonds. nih.gov Specifically, N–H···N hydrogen bonds link the molecules, creating a stacked arrangement along the a-axis, which is a key feature in the stabilization of the crystal structure. nih.gov The geometry of this hydrogen bond has been determined as detailed in the table below. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N—H···N | 0.86 | 2.54 | 3.397 (15) | 174 |

Conformational analysis based on the crystal structure data shows that the this compound molecule is essentially planar. nih.gov The iodine, nitrogen, and methyl carbon atoms are all located in the plane of the benzene ring. nih.gov This planarity is a significant conformational feature of the molecule in its solid state. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Iodo 2 Methylaniline

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic and structural properties of molecules. For 4-Iodo-2-methylaniline, DFT calculations can elucidate its three-dimensional geometry, bond lengths, and bond angles. These theoretical predictions can be benchmarked against experimental data, such as X-ray crystallography results, which show that the core structure is planar, with the methyl, iodine, and nitrogen atoms all lying in the plane of the benzene (B151609) ring. nih.gov

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller gap generally implies higher reactivity.

Furthermore, DFT enables the generation of Molecular Electrostatic Potential (MEP) maps. chemrxiv.org These maps visualize the electron density distribution across the molecule, identifying electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). For this compound, the amino group (-NH2) is an electron-donating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself, making these sites reactive towards electrophiles. The iodine atom, being electronegative, influences the local electron distribution.

Table 1: Calculated Electronic Properties of Substituted Anilines via DFT

This table presents representative data on how substituents affect the electronic properties of aniline (B41778) derivatives, as calculated by DFT. The values illustrate general trends.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.15 | -0.25 | 4.90 |

| 4-Methylaniline | -4.98 | -0.18 | 4.80 |

| 4-Iodoaniline (B139537) | -5.20 | -0.85 | 4.35 |

| 4-Nitroaniline | -6.05 | -2.15 | 3.90 |

Prediction of Reactivity and Selectivity in Organic Transformations

A primary goal of computational chemistry is to predict the outcome of a reaction, including its feasibility, major products (selectivity), and speed (reactivity), without needing to perform the experiment. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely reaction pathways.

For this compound, theoretical investigations can predict its behavior in various transformations. For instance, in reactions with radicals like the hydroxyl radical (OH), computational studies on the closely related 4-methylaniline have shown that there are multiple possible reaction sites. mdpi.com Calculations can determine the activation barriers for different pathways, such as hydrogen abstraction from the amino group, the methyl group, or addition of the radical to the aromatic ring. mdpi.com Such studies have revealed that for 4-methylaniline, the primary product results from hydrogen abstraction from the amino group, a prediction that guides understanding of its atmospheric chemistry and degradation pathways. mdpi.com

Similarly, computational methods can predict the regioselectivity of electrophilic aromatic substitution. By modeling the stability of the intermediate carbocations (sigma complexes) formed upon attack at different positions on the ring, the preferred site of substitution can be determined. The combination of the electron-donating amino and methyl groups and the directing effects of the iodine atom makes this a complex but solvable computational problem. Calculations of transition state energies for competing pathways are essential for predicting product ratios in reactions where multiple isomers can be formed. cam.ac.uk

Table 3: Predicted Activation Energies for Competing Pathways in an Electrophilic Aromatic Substitution

This table provides a hypothetical example of calculated activation energies (ΔG‡) for the nitration of this compound at different positions, illustrating how theory can predict regioselectivity. The lowest activation energy indicates the most favored product.

| Position of Electrophilic Attack | Predicted Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |

| C3 (ortho to -NH2, meta to -I) | +2.5 | Minor |

| C5 (ortho to -I, meta to -NH2) | 0.0 | Major |

| C6 (ortho to -NH2, ortho to -CH3) | +1.8 | Minor |

Advanced Analytical Methodologies for 4 Iodo 2 Methylaniline Research

Chromatographic Techniques for Purity and Analysis

Chromatography is a fundamental tool for the separation and analysis of chemical compounds. For 4-Iodo-2-methylaniline, a range of chromatographic techniques are utilized to assess its purity and determine its presence in complex mixtures.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective qualitative method for monitoring reaction progress and assessing the purity of this compound. The separation on a TLC plate is based on the principle of differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase.

Due to the presence of the polar amine group, this compound exhibits moderate polarity. A common stationary phase for the analysis of such compounds is silica gel, a highly polar adsorbent. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent and a moderately polar solvent is often employed. For instance, a mobile phase consisting of a mixture of hexane (B92381) and ethyl acetate (B1210297) can effectively elute this compound up the TLC plate. By adjusting the ratio of these solvents, the retention factor (Rf) can be optimized to fall within an ideal range of 0.3 to 0.7 for clear separation. In a typical separation using a mobile phase of 80:20 hexane:ethyl acetate on a silica gel plate, this compound would be expected to have an Rf value in the lower to mid-range, reflecting its polarity relative to less polar impurities or starting materials. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), where the aromatic ring will quench the fluorescence of the indicator in the silica gel, appearing as a dark spot.

Interactive Data Table: TLC Parameters for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (80:20, v/v) |

| Estimated Rf Value | ~0.4 |

| Visualization | UV Light (254 nm) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of this compound. Reversed-phase HPLC is the most common mode used for the analysis of aniline (B41778) derivatives.

In a typical reversed-phase setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution method, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of this compound from any related impurities. The mobile phase typically consists of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The retention time of this compound will depend on the specific conditions, but it will elute at a characteristic time that allows for its identification and quantification. Detection is commonly performed using a UV detector, as the aromatic ring of the molecule absorbs strongly in the UV region.

Interactive Data Table: HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | ~12.5 min |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the definitive identification of this compound and the characterization of trace-level impurities.

Following separation by the LC system under conditions similar to those used in HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like anilines, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺. For this compound (C₇H₈IN, molecular weight 233.05 g/mol ), the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 234.06. Further fragmentation of this parent ion in the mass spectrometer (MS/MS) can provide structural information. A characteristic fragmentation would be the loss of the iodine atom, leading to a significant fragment ion.

Interactive Data Table: LC-MS Parameters for this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Parent Ion [M+H]⁺ (m/z) | ~234.06 |

| Key Fragment Ion | Loss of Iodine |

| Collision Energy | 20-30 eV |

| Scan Range (m/z) | 50 - 300 |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns packed with smaller particles (<2 µm), enabling faster and more efficient separations. This technique is particularly useful for high-throughput analysis and for resolving closely related compounds, such as positional isomers of this compound that might be present as impurities.

The principles of separation in UPLC are the same as in HPLC, but the use of smaller particles allows for higher flow rates without a significant loss in resolution. This results in significantly shorter analysis times. The conditions for analyzing this compound by UPLC would be similar to HPLC, employing a sub-2 µm C18 column and a rapid gradient of water and acetonitrile. The increased peak capacity of UPLC provides superior resolution, which is advantageous for complex sample matrices.

Interactive Data Table: UPLC Method for this compound Separation

| Parameter | Condition |

| Column | UPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | ~3.2 min |

Applications as a Reagent in Analytical Techniques

While primarily known as a synthetic intermediate, the chemical properties of this compound lend themselves to potential applications as a reagent in certain analytical techniques, particularly in derivatization reactions for the analysis of other substances.

A notable application is in the derivatization of iodide for its determination by gas chromatography-mass spectrometry (GC-MS). rsc.org A similar compound, N,N-dimethyl-4-iodoaniline, is formed in a reaction between iodide, an oxidizing agent, and N,N-dimethylaniline. By analogy, this compound could potentially be used in a similar fashion, or its formation could be the basis of an analytical method. In such a method, iodide in a sample would be oxidized and then reacted with 2-methylaniline. The resulting this compound could then be extracted and analyzed by a sensitive technique like GC-MS. This derivatization converts the non-volatile iodide ion into a volatile and thermally stable molecule that is amenable to GC analysis, allowing for trace-level detection. The presence of the iodine atom provides a distinct isotopic signature that can be used for confirmation by mass spectrometry.

Supramolecular Chemistry and Materials Science of 4 Iodo 2 Methylaniline Complexes

Co-crystallization Experiments and Molecular Complex Formation

Co-crystallization has emerged as a powerful technique in crystal engineering to modify the physical properties of molecular solids. In the case of 4-Iodo-2-methylaniline, co-crystallization experiments, particularly with 3,5-dinitrobenzoic acid (3,5-DNBA), have revealed the formation of a 1:1 molecular complex. researchgate.netbath.ac.uk These experiments highlight the ability of this compound to act as a robust hydrogen bond donor, readily forming complexes with carboxylic acids.

The formation of these complexes is often achieved through solution-based crystallization methods, such as slow evaporation. However, the outcome of these experiments can be sensitive to the specific conditions, with some systems yielding multiple crystalline forms. bath.ac.uk In the case of the this compound and 3,5-dinitrobenzoic acid system, both a neutral co-crystal and an ionic salt have been observed to form concomitantly under the same conditions. researchgate.netbath.ac.uk This observation underscores the delicate energetic balance between the neutral and ionic forms in the solid state.

The successful formation of a co-crystal is dependent on the presence of complementary functional groups that can engage in strong and directional intermolecular interactions. The amino group of this compound and the carboxylic acid group of 3,5-DNBA are the primary sites for hydrogen bonding, which is a key driving force for the assembly of the co-crystal.

Table 1: Co-crystallization of this compound

| Co-former | Stoichiometry | Crystalline Forms Observed |

|---|

Proton Transfer Phenomena in the Solid State and Continuum

A fascinating aspect of the co-crystals of this compound with 3,5-dinitrobenzoic acid is the occurrence of proton transfer, a phenomenon that places these materials within the intriguing salt-cocrystal continuum. researchgate.net This continuum describes systems where the difference in the pKa values of the acidic and basic components is small enough that both the neutral co-crystal (with a hydrogen bond) and the ionic salt (with a proton transfer from the acid to the base) are energetically accessible.

In the solid state, the position of the proton between the carboxylic acid of 3,5-DNBA and the amino group of this compound dictates whether the complex exists as a neutral co-crystal or a salt. Spectroscopic techniques are instrumental in identifying the location of the proton. For instance, in the neutral co-crystal, the characteristic stretching frequencies of the carboxylic acid group are observed, while in the salt, the vibrational modes corresponding to the carboxylate anion and the anilinium cation are present.

The transition between the co-crystal and the salt form can be triggered by external stimuli, such as temperature, leading to a solid-state phase transition. This proton transfer is a key event that underpins the thermochromic behavior observed in these complexes. researchgate.net

Thermochromic Behavior and Color Changes in Molecular Complexes

The molecular complexes of this compound with 3,5-dinitrobenzoic acid exhibit striking thermochromic behavior. researchgate.net The neutral co-crystal of this pair is colored, while the corresponding ionic salt is colorless. researchgate.netbath.ac.uk Upon heating, the colored co-crystal undergoes a visible color change to a colorless state. This transformation is a direct consequence of the solid-state proton transfer from the 3,5-dinitrobenzoic acid to the this compound. researchgate.net

The colored nature of the neutral co-crystal is attributed to charge-transfer interactions between the electron-donating aniline (B41778) derivative and the electron-accepting dinitrobenzoic acid. The proton transfer event disrupts this charge-transfer interaction, leading to the loss of color in the resulting salt. This thermochromic transition is often irreversible, with the colorless salt being the more thermodynamically stable form at higher temperatures. researchgate.net

The temperature at which this color change occurs can be influenced by the specific chemical substitutions on the aniline component, suggesting that the thermochromic properties can be tuned through molecular design. researchgate.net Hot-stage microscopy is a valuable tool for observing these thermochromic phase transitions in real-time. bath.ac.uk

Table 2: Thermochromic Properties of this compound / 3,5-dinitrobenzoic acid Complex

| Crystalline Form | Color | Stimulus for Color Change | Resulting Form |

|---|

Influence of Intermolecular Interactions in Crystal Engineering

In the crystal structure of this compound itself, intermolecular N—H⋯N hydrogen bonds are observed, linking the molecules into a stacked arrangement. nih.gov In the co-crystals with 3,5-dinitrobenzoic acid, in addition to the primary N-H···O hydrogen bonds, other interactions such as π-π stacking between the aromatic rings of the aniline and the benzoic acid can contribute to the stability of the crystal lattice.

The presence of the iodine atom in this compound introduces the possibility of halogen bonding, a directional non-covalent interaction between the electrophilic region of the halogen atom and a nucleophile. Although not explicitly detailed in the context of the thermochromic complexes, halogen bonding is a powerful tool in crystal engineering and could be exploited in other co-crystals of this compound to create novel supramolecular architectures. The interplay of these various intermolecular forces determines the relative stability of the neutral co-crystal versus the ionic salt and influences the energetics of the proton transfer process.

Future Directions and Emerging Research Avenues for 4 Iodo 2 Methylaniline

Exploration of Novel Derivatives and Functionalized Analogues

A primary focus of future research lies in the design and synthesis of novel derivatives and functionalized analogues of 4-Iodo-2-methylaniline. The reactivity of its amino and halogen groups allows for the preparation of a wide array of new functional organic compounds. nih.gov Researchers are exploring these reactions to create molecules with tailored properties for specific applications.

One promising area is the synthesis of complex heterocyclic structures. For example, iodo-anilines are used as starting materials in one-pot, three-component methods to produce iodo-quinoline derivatives. semanticscholar.org These methods are advantageous due to their efficiency, rapid reaction times, and use of cost-effective catalysts. semanticscholar.org Future work will likely focus on expanding the library of accessible quinoline (B57606) derivatives and other heterocycles by varying the reaction components and conditions. The goal is to develop new compounds that could serve as scaffolds for novel antimicrobial agents or other biologically active molecules. semanticscholar.org

Furthermore, computational studies and molecular docking are being used to guide the in-silico design of new analogues. nih.gov By modeling the interaction of potential derivatives with biological targets, such as enzymes, researchers can hypothesize which structural modifications might lead to more potent inhibitors or therapeutic agents. nih.gov This target-guided design approach allows for a more rational synthesis strategy, focusing on compounds with the highest probability of desired activity. The synthesis of these designed analogues, often involving multi-step, scalable routes, will continue to be a significant research avenue. nih.gov

Detailed research findings in this area include:

Synthesis of Iodo-Quinoline Derivatives: A one-pot, three-component reaction using iodo-aniline, pyruvic acid, and various phenyl-substituted aldehydes with trifluoroacetic acid as a catalyst has been shown to produce a library of 6-iodo-substituted carboxy-quinolines. semanticscholar.org

Target-Guided Analogue Design: Computational modeling has been used to design aromatic analogs of the natural product promysalin, which inhibits the growth of P. aeruginosa. These studies revealed a binding site suitable for π-π stacking interactions, guiding the synthesis of new derivatives with enhanced potency. nih.gov

Expanded Applications in Emerging Interdisciplinary Fields

The versatility of this compound and its derivatives positions them for use in a variety of emerging interdisciplinary fields, bridging chemistry with materials science and medicine.

In materials science, aromatic amines are foundational components for conductive polymers. nih.gov Future research will likely investigate the incorporation of this compound derivatives into novel polymer structures. The presence of the heavy iodine atom could impart unique properties, such as enhanced conductivity, thermal stability, or specific optical characteristics. These materials could find applications in electronic devices, sensors, or as components of advanced composites.

In medicinal chemistry, this compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). nbinno.comdataintelo.com A notable example is its role as a building block for Rilpivirine, an antiviral medication used to treat HIV-1. nbinno.comresearchgate.net The demand for high-purity intermediates like this compound is expected to grow with the expansion of the pharmaceutical industry. dataintelo.com Emerging research will focus on utilizing this compound to synthesize new classes of therapeutic agents. Its structure is a valuable scaffold for developing inhibitors for various enzymes or receptors implicated in diseases ranging from cancer to infectious diseases. nih.gov The ability to functionalize the molecule at multiple positions allows for the fine-tuning of its pharmacological properties. biosynth.com

| Field | Potential Application of this compound Derivatives |

| Materials Science | Development of novel aromatic conductive polymers with unique electronic or optical properties. |

| Medicinal Chemistry | Synthesis of new active pharmaceutical ingredients (APIs) for antiviral, antimicrobial, or anticancer therapies. semanticscholar.orgnbinno.comnih.gov |

| Organometallic Chemistry | Creation of new catalysts or functional materials through reactions involving the iodo- and amino- groups. nih.gov |

Advancements in Catalytic Transformations and Process Optimization

To fully realize the potential of this compound, advancements in its synthesis and subsequent transformations are crucial. Research is increasingly focused on developing more efficient, sustainable, and cost-effective chemical processes.

High-throughput experimentation (HTE) tools are becoming instrumental in this optimization process. beilstein-journals.orgsemanticscholar.org By running a large number of reactions in parallel under varying conditions, researchers can rapidly identify the optimal parameters for a given transformation. semanticscholar.org This data-driven approach accelerates the development of robust and scalable synthetic protocols, not only for the production of this compound itself but also for its subsequent conversion into valuable derivatives. beilstein-journals.org

| Parameter | Traditional Method | Future Direction |

| Catalyst | Standard Copper(I) Iodide systems. chemicalbook.com | Development of highly active, reusable, and environmentally benign catalysts. wiley-vch.de |

| Reaction Conditions | High temperatures (e.g., 110°C). chemicalbook.com | Milder conditions (lower temperature, pressure) to reduce energy consumption. |

| Process Optimization | One-variable-at-a-time experimentation. | High-throughput experimentation (HTE) and autonomous self-optimizing reactors. beilstein-journals.orgsemanticscholar.org |

| Sustainability | Use of traditional organic solvents. | Shift towards greener solvents and improved atom economy. elsevier.com |

Integration with Machine Learning for Rational Synthetic Design

常见问题

What experimental methods are recommended for confirming the purity of 4-iodo-2-methylaniline in academic synthesis?

Purity assessment typically involves a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) to quantify impurities.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity and detect residual solvents.

- Melting Point Analysis (reported range: 86–89°C ) to validate consistency with literature values.

- Elemental Analysis to confirm stoichiometry (C₇H₈IN, M = 233.04 ).

How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

The orthorhombic crystal system (P2₁2₁2₁, a = 5.5910 Å, b = 8.9410 Å, c = 15.674 Å ) is determined via single-crystal X-ray diffraction. Challenges include:

- Data-to-Parameter Ratio : A low ratio (11.2 in this case ) may reduce refinement reliability.

- Hydrogen Atom Constraints : H-atoms are often constrained to neighboring sites due to limited electron density resolution .

- Absorption Corrections : Required for heavy atoms like iodine (μ = 4.00 mm⁻¹ ), achieved via ψ-scan methods .

How do intermolecular N—H⋯N hydrogen bonds influence the crystal packing of this compound?

Intermolecular N—H⋯N hydrogen bonds (geometry: symmetry code x+½, -y+3/2, -z ) create a stacked arrangement along the a-axis . These interactions stabilize the crystal lattice and can be analyzed using:

- Difference Fourier Maps to locate hydrogen sites.

- Geometric Parameter Tables (bond lengths/angles) to validate bonding motifs .

What methodological considerations are critical for determining the absolute configuration of this compound?

The Flack parameter (−0.29(13) ) is calculated using the Flack method , which evaluates chirality without Friedel pairs. Key steps include:

- Data Collection : High redundancy and resolution (θmax = 26.0° ).

- Refinement : Use of full-matrix least-squares on F² with SHELXL97 .

- Validation : Cross-checking with resonant scattering or computational models.

How does the orthorhombic crystal system of this compound compare to its structural analogs?

Compared to derivatives like 2-iodo-4,6-dimethylaniline, the orthorhombic system (Z = 4, V = 783.5 ų ) contrasts with monoclinic systems in halogen-substituted anilines. Substituent effects (e.g., methyl vs. methoxy groups) alter packing density and hydrogen-bonding networks .

What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves (tested for chemical resistance) and safety goggles (EN166 standard ).

- Ventilation : Use fume hoods to avoid inhalation (R-phrases: R20/21/22 ).

- Storage : Inert atmosphere, −20°C, and protection from light to prevent degradation .

How can researchers address discrepancies in reported crystallographic parameters (e.g., unit cell dimensions) across studies?

- Data Reproducibility : Ensure consistent measurement conditions (e.g., temperature = 294 K ).

- Software Calibration : Validate refinement tools (e.g., SHELXS97 ) against benchmark datasets.

- Error Analysis : Compare estimated standard deviations (e.s.d.s) in bond lengths/angles .

What spectroscopic techniques complement X-ray data for characterizing this compound?

- Infrared (IR) Spectroscopy : Identifies N—H stretches (~3400 cm⁻¹) and C—I vibrations (~500 cm⁻¹).

- Mass Spectrometry (MS) : Confirms molecular ion peaks (m/z = 233.04 ).

- UV-Vis Spectroscopy : Detects π→π* transitions in the aromatic system.

Why is the data-to-parameter ratio critical in crystallographic refinement, and how does it affect reliability?

A low ratio (e.g., 11.2 ) increases overfitting risks. Solutions include:

- Constraints : Fixing thermal parameters for H-atoms .

- High-Resolution Data : Collect reflections up to θmax = 26.0° to improve observation-to-parameter balance .

How can computational modeling enhance the interpretation of experimental crystallographic data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。